(2R,6R)-2,6-dimethylpiperazine
Overview
Description
(2R,6R)-2,6-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The (2R,6R) configuration indicates the specific spatial arrangement of the two methyl groups attached to the piperazine ring, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as 2,6-dimethylpiperidine or its derivatives.
Cyclization: The cyclization of the starting materials is achieved through various methods, including nucleophilic substitution or condensation reactions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R,6R) enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Continuous Flow Processes: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (2R,6R)-2,6-Dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(2R,6R)-2,6-Dimethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
(2S,6S)-2,6-Dimethylpiperazine: The enantiomer of (2R,6R)-2,6-dimethylpiperazine with different spatial arrangement and potentially different biological activities.
2,5-Dimethylpiperazine: A structural isomer with methyl groups at different positions on the piperazine ring.
N-Methylpiperazine: A derivative with a single methyl group attached to one of the nitrogen atoms.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct chemical and biological properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Overview
(2R,6R)-2,6-Dimethylpiperazine is a chiral organic compound with significant potential in various biological applications. Its unique stereochemistry and structural properties enable it to interact with a range of biological targets, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H16N2
- Molecular Weight : 156.23 g/mol
- Chirality : The (2R,6R) configuration indicates specific spatial arrangements that are crucial for its biological interactions.
This compound functions primarily through its interactions with neurotransmitter systems and various receptors. Key mechanisms include:
- Receptor Binding : It acts as a ligand for several receptors, notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This interaction enhances synaptic transmission and plasticity in the central nervous system (CNS) .
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways critical for cellular functions .
1. Neuropharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating glutamate levels and enhancing neuroplasticity .
- Antipsychotic Potential : Some studies suggest that piperazine derivatives may possess antipsychotic effects, making them candidates for further investigation in treating schizophrenia and related disorders .
2. Antimicrobial Activity
Recent studies have shown that derivatives of piperazine, including this compound, may exhibit antibacterial properties against Mycobacterium tuberculosis (Mtb). This is attributed to their ability to inhibit DNA gyrase, a validated target for tuberculosis treatment .
Research Findings and Case Studies
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296419 | |
Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-49-2 | |
Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.